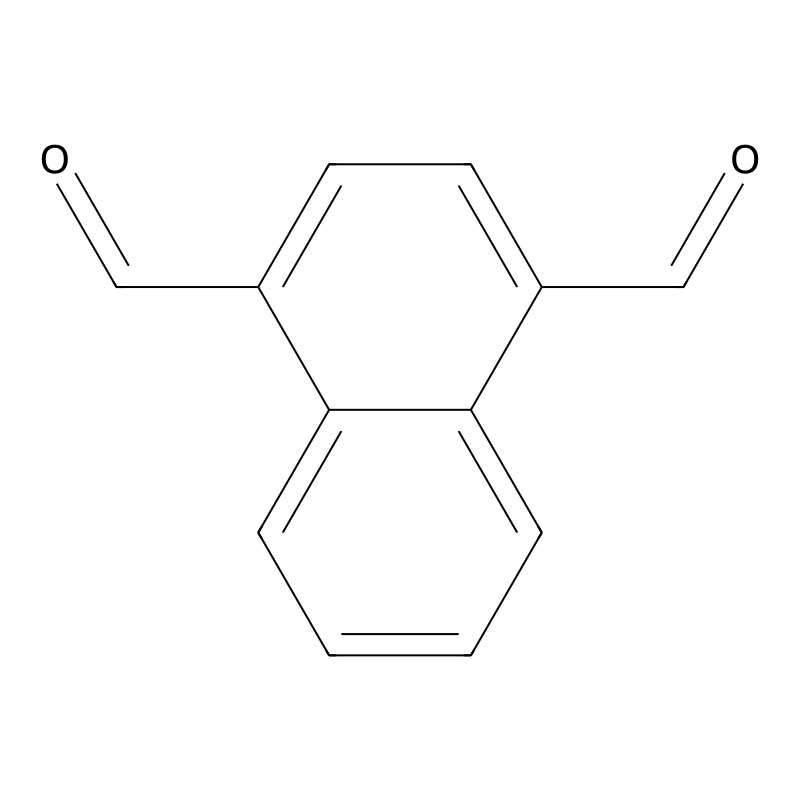Naphthalene-1,4-dicarbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Complex Molecule Synthesis
ND serves as a valuable building block for synthesizing more complex molecules with desired properties. Its reactive aldehyde groups allow for condensation reactions with various compounds. For instance, research suggests ND can be a precursor for Schiff bases, which exhibit a range of biological activities [1].
Here, the formation of Schiff bases involves the condensation of ND with primary amines. These Schiff bases and their metal complexes have shown potential in medicinal chemistry due to their diverse biological properties [1].
Source
[1] Maher, A. M. (2018). Recent advances in the chemistry of 2,3-dihydroxynaphthalene and its analogues. Molecules, 23(12), 3222.
Naphthalene-1,4-dicarbaldehyde has the molecular formula C12H8O2. It is a derivative of naphthalene, characterized by its two aldehyde groups. This compound is recognized for its utility as a building block in organic synthesis and as a fluorescent probe in biological research . Its distinct properties arise from the presence of both aromatic and aldehyde functionalities.
Currently, there's no documented information regarding a specific mechanism of action for NDC in biological systems.
- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.
- Considering its aromatic nature, it might be a skin irritant or sensitizer. Refer to safety data sheets (SDS) of similar aromatic aldehydes for specific guidance.
- Oxidation: The aldehyde groups can be oxidized to carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Electrophilic Aromatic Substitution: The naphthalene ring can undergo various substitution reactions, including nitration, sulfonation, and halogenation.
These reactions make naphthalene-1,4-dicarbaldehyde a versatile intermediate in organic synthesis.
Research indicates that naphthalene-1,4-dicarbaldehyde exhibits potential biological activity. It has been studied for its role as a fluorescent probe for detecting biological molecules like amines and amino acids. Additionally, ongoing research is exploring its potential applications in drug development, particularly as a candidate for anticancer agents .
Naphthalene-1,4-dicarbaldehyde can be synthesized through various methods:
- Bromination and Lithiation: One common synthesis route involves brominating naphthalene to produce 1,4-dibromonaphthalene. This compound is then reacted with n-butyllithium in tetrahydrofuran at low temperatures (around -70°C) to form a lithium intermediate. Treatment with dimethylformamide yields naphthalene-1,4-dicarbaldehyde.
- Industrial Production: While specific industrial methods are not widely documented, general organic synthesis principles apply. Industrial production would focus on optimizing reaction conditions for higher yields and purity, alongside efficient purification processes.
Naphthalene-1,4-dicarbaldehyde finds diverse applications across several fields:
- Chemistry: It serves as a building block in the synthesis of complex organic molecules and new materials.
- Biology: Utilized as a fluorescent probe for quantifying biological molecules.
- Medicine: Investigated for potential use in drug development.
- Industry: Employed in the production of dyes, pigments, and specialty chemicals .
The interaction studies involving naphthalene-1,4-dicarbaldehyde primarily focus on its ability to form Schiff bases with primary amines. This reaction is significant for its application as a fluorescent probe. Additionally, understanding its electrophilic aromatic substitution reactions provides insights into its reactivity with various substrates.
Naphthalene-1,4-dicarbaldehyde can be compared with several related compounds:
| Compound | Structure | Functional Groups | Unique Features |
|---|---|---|---|
| Naphthalene-1,4-dicarboxylic acid | C12H8O4 | Carboxylic acids | Similar structure but different reactivity due to carboxylic groups. |
| Naphthalene-1,4-dimethanol | C12H10O2 | Primary alcohols | Reduced form with different reactivity and applications. |
| 1-Naphthaldehyde | C10H8O | Single aldehyde group | Simpler derivative used in different synthetic applications. |
The uniqueness of naphthalene-1,4-dicarbaldehyde lies in its dual aldehyde functionality, which enhances its versatility in chemical transformations and applications compared to these similar compounds .








